

4-hydroxy-2-methylbutanoic acid structural isomers and stereoisomers

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 4-Hydroxy-2-methylbutanoic acid
Cat. No.: B13291241

Get Quote

An In-depth Technical Guide to the Structural Isomers and Stereoisomers of **4-hydroxy-2-methylbutanoic acid**

Introduction

4-hydroxy-2-methylbutanoic acid, a hydroxy fatty acid with the molecular formula C5H10O3, serves as a crucial molecule in various biochemical and synthetic contexts.^[1] Its structure, containing both a hydroxyl and a carboxylic acid functional group, allows for a rich variety of isomeric forms. Understanding the nuances of its structural and stereoisomers is paramount for researchers in drug development, metabolomics, and synthetic chemistry, as different isomers can exhibit distinct biological activities and physicochemical properties.^{[2][3]} This guide provides a comprehensive exploration of the isomers of **4-hydroxy-2-methylbutanoic acid**, detailing their classification, characterization, and the methodologies for their separation.

Part 1: Unraveling the Structural Isomers of C5H10O3

Structural isomers, or constitutional isomers, are compounds that share the same molecular formula but differ in the connectivity of their atoms.^{[4][5]} The molecular formula C5H10O3 has a degree of unsaturation of one, indicating the presence of either a double bond or a ring structure.^[6] This allows for a wide array of possible structural arrangements.

Classification of Key Structural Isomers

The structural isomers of C5H10O3 can be broadly categorized based on their primary functional groups:

- Hydroxy Carboxylic Acids: These isomers contain both a hydroxyl (-OH) and a carboxylic acid (-COOH) group. The position of the hydroxyl and methyl groups on the butanoic acid backbone gives rise to several isomers.
- Hydroxy Esters: These isomers contain a hydroxyl group and an ester functional group.
- Other Functional Group Isomers: This category includes isomers with different functional groups such as ethers, ketones, or aldehydes, in combination with hydroxyl groups.

Key Structural Isomers of C5H10O3

IUPAC Name	Structure	Key Distinguishing Features
4-hydroxy-2-methylbutanoic acid	CH3CH(CH2OH)CH2COOH	Primary alcohol, chiral center at C2.
2-hydroxy-2-methylbutanoic acid	CH3CH2C(OH)(CH3)COOH	Tertiary alcohol, chiral center at C2. ^{[7][8]}
3-hydroxy-3-methylbutanoic acid	(CH3)2C(OH)CH2COOH	Tertiary alcohol, no chiral center.
3-hydroxypentanoic acid	CH3CH2CH(OH)CH2COOH	Secondary alcohol, chiral center at C3.
5-hydroxypentanoic acid	HOCH2(CH2)3COOH	Primary alcohol, no chiral center. ^[6]
3-Hydroxypivalic acid	(CH3)2C(CH2OH)COOH	Primary alcohol, no chiral center. ^[9]
Methyl 3-hydroxybutanoate	CH3CH(OH)CH2COOCH3	Ester, secondary alcohol, chiral center at C3. ^[10] ^[11]
Ethyl 2-hydroxypropanoate	CH3CH(OH)COOCH2CH3	Ester, secondary alcohol, chiral center at C2. ^[12]

```
graph Isomer_Types {
  layout=neato;
  rankdir=LR;
  node [shape=box, style=rounded, fontname="Helvetica", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];
  edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
  C5H10O3 [label="C5H10O3", fillcolor="#4285F4", fontcolor="#FFFFFF"];
  Structural [label="Structural Isomers"];
  Stereo [label="Stereoisomers"];
  HydroxyAcids [label="Hydroxy Carboxylic Acids"];
  HydroxyEsters [label="Hydroxy Esters"];
  Enantiomers [label="Enantiomers (R/S)"];
  Diastereomers [label="Diastereomers (not applicable for this molecule)"];
  C5H10O3 -- Structural [label="Different Connectivity"];
  C5H10O3 -- Stereo [label="Same Connectivity, Different Spatial Arrangement"];
  Structural -- HydroxyAcids;
  Structural -- HydroxyEsters;
  Stereo -- Enantiomers;
  Stereo -- Diastereomers;
}
```

Caption: Relationship between structural isomers and stereoisomers of C5H10O3.

Part 2: A Deep Dive into the Stereoisomers of 4-hydroxy-2-methylbutanoic acid

Stereoisomers have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. **4-hydroxy-2-methylbutanoic acid** possesses a single chiral center at the second carbon atom (C2), the carbon atom to which the methyl group is attached. This chirality gives rise to a pair of enantiomers.^[8]

The Enantiomers: (R)- and (S)-4-hydroxy-2-methylbutanoic acid

Enantiomers are non-superimposable mirror images of each other. The two enantiomers of **4-hydroxy-2-methylbutanoic acid** are designated as (R)-4-hydroxy-2-methylbutanoic acid and (S)-4-hydroxy-2-methylbutanoic acid based on the Cahn-Ingold-Prelog priority rules.

Physicochemical Properties of Enantiomers

Property	(R)-enantiomer	(S)-enantiomer	Racemic Mixture
Molecular Weight	118.13 g/mol [1]	118.13 g/mol [1]	118.13 g/mol [1]
Melting Point	Identical to (S)-enantiomer	Identical to (R)-enantiomer	May differ from pure enantiomers
Boiling Point	Identical to (S)-enantiomer	Identical to (R)-enantiomer	May differ from pure enantiomers
Solubility	Identical to (S)-enantiomer	Identical to (R)-enantiomer	May differ from pure enantiomers
Optical Rotation	Equal in magnitude, opposite in direction to (S)-enantiomer	Equal in magnitude, opposite in direction to (R)-enantiomer	Zero

The Biological Significance of Chirality

In a chiral biological environment, such as the human body, enantiomers can interact differently with enzymes, receptors, and other chiral molecules. This can lead to significant differences in their pharmacological and toxicological profiles.^{[2][3]} For instance, one enantiomer of a drug may be therapeutically active while the other may be inactive or even harmful.^{[2][13]} Therefore, the ability to separate and characterize the individual enantiomers of **4-hydroxy-2-methylbutanoic acid** is of utmost importance in drug development and related fields.

Part 3: Analytical Methodologies for Isomer Differentiation

A suite of analytical techniques is employed to distinguish between the various structural and stereoisomers of **4-hydroxy-2-methylbutanoic acid**.

Spectroscopic Techniques

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy are powerful tools for elucidating the connectivity of atoms, making them ideal for distinguishing between structural isomers. The chemical shifts, coupling constants, and number of signals in an NMR spectrum provide a detailed fingerprint of a molecule's structure.[14]
- Mass Spectrometry (MS): While structural isomers have the same molecular weight, they can often be differentiated by their fragmentation patterns in a mass spectrometer.[7][10][15][16]
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule.[15] For example, the presence of a broad absorption band around $2500\text{-}3300\text{ cm}^{-1}$ is characteristic of the O-H stretch of a carboxylic acid, while a sharp peak around $1700\text{-}1725\text{ cm}^{-1}$ indicates the C=O stretch of the acid.

Chromatographic Separation

- High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These techniques are adept at separating structural isomers based on differences in their polarity and volatility.
- Chiral Chromatography: The separation of enantiomers requires a chiral environment. This is typically achieved using a chiral stationary phase (CSP) in HPLC or GC. The CSP interacts differently with each enantiomer, leading to different retention times and thus, separation.[17][18][19]

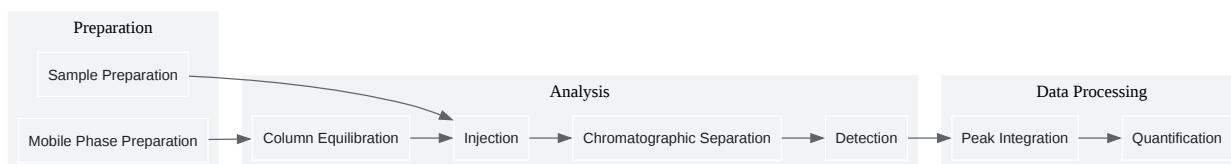
Part 4: Experimental Protocols

Protocol 1: Direct Chiral Separation of **4-hydroxy-2-methylbutanoic acid** Enantiomers by HPLC

This protocol outlines a direct method for the separation of (R)- and (S)-**4-hydroxy-2-methylbutanoic acid** using a polysaccharide-based chiral stationary phase.

1. Instrumentation and Materials:

- HPLC system with a UV detector
- Chiral stationary phase column (e.g., amylose or cellulose-based)
- Mobile phase: n-hexane/isopropanol (90:10, v/v) with 0.1% trifluoroacetic acid (TFA)
- Racemic **4-hydroxy-2-methylbutanoic acid** standard
- Sample to be analyzed


2. Chromatographic Conditions:

- Flow Rate: 1.0 mL/min
- Column Temperature: 25°C
- Detection Wavelength: 210 nm
- Injection Volume: 10 μL

3. Procedure:

- Prepare a stock solution of racemic **4-hydroxy-2-methylbutanoic acid** (1 mg/mL) in the mobile phase.

- Prepare working standard solutions by diluting the stock solution.
- Equilibrate the column with the mobile phase for at least 30 minutes.
- Inject the standard and sample solutions.
- Analyze the resulting chromatogram to determine the retention times and peak areas of the two enantiomers.

[Click to download full resolution via product page](#)

Caption: Workflow for chiral separation by HPLC.

Protocol 2: Indirect Chiral Separation via Diastereomer Formation

This method involves converting the enantiomers into diastereomers, which can then be separated on a standard achiral HPLC column.

1. Derivatization:

- React the racemic mixture of **4-hydroxy-2-methylbutanoic acid** with a chiral derivatizing agent (e.g., (R)-(+)-1-phenylethylamine) in the presence of a coupling agent to form diastereomeric amides.

2. HPLC Analysis:

- Separate the resulting diastereomers on a standard C18 column using a mobile phase such as acetonitrile/water.
- The two diastereomers will have different retention times, allowing for their separation and quantification.

Conclusion

The isomeric landscape of **4-hydroxy-2-methylbutanoic acid** is rich and varied, encompassing a range of structural and stereoisomers. A thorough understanding of these isomers and the analytical techniques to differentiate them is critical for advancing research in fields where molecular specificity is key. The protocols and information provided in this guide serve as a foundational resource for scientists and researchers, enabling them to confidently navigate the complexities of this important molecule.

References

- Filo. (2025, July 14). Identify possible compounds with the molecular formula C5H10O3.
- Benchchem. 4-Hydroxy-2-methylenebutanoic Acid|CAS 24923-76-0.
- NIST. Butanoic acid, 3-hydroxy-, methyl ester, (S)-. NIST WebBook.
- NIST. 2-Hydroxy-2-methylbutyric acid. NIST WebBook.
- Benchchem. An In-depth Technical Guide to the Stereoisomers of 2-Hydroxy-2-methylbutanoic Acid.
- Doc Brown's Chemistry. 6 non-cyclic alkenes and 4 cycloalkane structural isomers of molecular formula C 5 H 10.
- Human Metabolome Database. 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0000351).
- NIST.
- PubChem. **4-Hydroxy-2-methylbutanoic acid** | C5H10O3 | CID 14081034. NIH.
- YouTube. (2024, September 4). Constitutional Isomers/ Structural Isomers for C5H10 With A Ring.
- Guidechem. Hydroxypivalic acid 4835-90-9 wiki.
- Benchchem. Technical Support Center: Chiral Separation of (R)- and (S)-2-Hydroxy-3-methylbutanoic acid.
- NIST. Butanoic acid, 2-hydroxy-, methyl ester. NIST WebBook.

- Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000407).
- PubChem. (+)-2-Hydroxy-2-methylbutyric acid | C5H10O3 | CID 95433.
- Benchchem.
- Benchchem. Application Note: Chiral Separation of 2-Hydroxy-3-Methylbutanoic Acid Enantiomers by HPLC.
- PubMed. Synthesis and biological activity of the four stereoisomers of 6-[4-[3-[[2-hydroxy-3-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]propyl]amino]-propionamido] phenyl]-5-methyl-4,5-dihydro-3(2H)
- Organic Syntheses Procedure. Butanoic acid, 3-hydroxy-, methyl ester, (R)-.
- Stenutz. **4-hydroxy-2-methylbutanoic acid.**
- NIST. Butanoic acid, 3-hydroxy-, methyl ester. NIST WebBook.
- ScienceDirect. (2018, June 7). Enantiomeric ratios of 2-methylbutanoic acid and its methyl ester.
- PubChem. (2R)-2-hydroxy-2-methylbutanoic acid | C5H10O3 | CID 7018233. NIH.
- SlideShare. stereochemistry and biological activity of drugs.
- ResearchGate. (2025, August 9). Effects of Stereoisomers on Drug Activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 4-Hydroxy-2-methylbutanoic acid | C5H10O3 | CID 14081034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 3. researchgate.net [researchgate.net]
- 4. uses properties 10 constitutional isomers of C5H10 molecular formula C5H10 structural E/Zcis/trans isomers, carbon chain isomers structural formula skeletal formula of butenes pentenes cyclopentane, names. skeletal formula Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]
- 5. youtube.com [youtube.com]
- 6. Identify possible compounds with the molecular formula C5H10O3. | Filo [askfilo.com]
- 7. 2-Hydroxy-2-methylbutyric acid [webbook.nist.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Page loading... [wap.guidechem.com]
- 10. Butanoic acid, 3-hydroxy-, methyl ester, (S)- [webbook.nist.gov]
- 11. Butanoic acid, 3-hydroxy-, methyl ester [webbook.nist.gov]
- 12. Information from the InChI [webbook.nist.gov]
- 13. Synthesis and biological activity of the four stereoisomers of 6-[4-[3-[[2-hydroxy-3-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]propyl]amino]-propionamido] phenyl]-5-methyl-4,5-dihydro-3(2H)-pyridazinone, a combined vasodilator and beta-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. (+)-2-Hydroxy-2-methylbutyric acid | C5H10O3 | CID 95433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Butanoic acid, 2-hydroxy-, methyl ester [webbook.nist.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [4-hydroxy-2-methylbutanoic acid structural isomers and stereoisomers]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13291241#4-hydroxy-2-methylbutanoic-acid-structural-isomers-and-stereoisomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com